Product packaging for (S)-3-Amino-4-hydroxybutanoic acid(Cat. No.:CAS No. 16504-57-7)

(S)-3-Amino-4-hydroxybutanoic acid

Cat. No.: B555628
CAS No.: 16504-57-7
M. Wt: 119.12 g/mol
InChI Key: BUZICZZQJDLXJN-VKHMYHEASA-N
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Description

D-beta-homoserine is an isomer of homoserine, differing in the position of the amino group relative to the carboxyl group (a beta-amino acid). This structural difference, along with its chiral center and hydroxyl group, provides opportunities for unique interactions within an enzyme's active site or at its surface. The incorporation of such unnatural amino acids into protein scaffolds allows researchers to move beyond the limitations of the 20 canonical amino acids, enabling the creation of enzymes with tailored properties for specific biocatalytic applications acs.orgfrontiersin.orgethz.ch. The rationale behind using D-beta-homoserine lies in its potential to introduce new hydrogen-bonding capabilities, alter local hydrophobicity, or modify the conformational flexibility of an enzyme, thereby influencing its catalytic mechanism and substrate specificity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B555628 (S)-3-Amino-4-hydroxybutanoic acid CAS No. 16504-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZICZZQJDLXJN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937030
Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16504-57-7
Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16504-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybutyric acid, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-beta-Homoserine
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Record name 3-AMINO-4-HYDROXYBUTYRIC ACID, (-)-
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Incorporation Strategies and Structural Impact

The site-specific incorporation of D-beta-homoserine into proteins is typically achieved through genetic code expansion (GCE) technologies acs.orgfrontiersin.orgethz.ch. This involves employing an orthogonal aminoacyl-tRNA synthetase (aaRS) and a cognate tRNA that can recognize an amber stop codon (TAG) introduced at a specific position in the gene of interest. The engineered aaRS then specifically charges the tRNA with D-beta-homoserine, which is subsequently incorporated into the nascent polypeptide chain during translation acs.orgethz.ch.

The structural impact of incorporating D-beta-homoserine can be significant. As a beta-amino acid, it alters the peptide backbone conformation compared to alpha-amino acids. The presence of the hydroxyl group offers a site for potential hydrogen bonding or further chemical modification. These alterations can influence protein folding, stability, and the precise microenvironment of the enzyme's active site, potentially leading to changes in substrate binding, catalytic turnover, or even entirely new catalytic activities nih.govresearchgate.netacs.org.

Research Findings: D Beta Homoserine in Catalytic Function

While specific published research detailing the direct use of D-beta-homoserine for engineering novel biocatalysts is not extensively documented in the provided search results, the broader field of unnatural amino acid incorporation into enzymes highlights the principles and potential. Studies involving other non-canonical amino acids, including beta-amino acids and those with hydroxyl groups, demonstrate significant modulations in enzyme properties nih.govresearchgate.netacs.org. For instance, research on other amino acids has shown improvements in catalytic activity, altered substrate specificity, and enhanced thermostability when incorporated into enzyme scaffolds researchgate.netacs.org.

The general methodology for incorporating UAAs like D-beta-homoserine involves creating variants of existing enzymes. For example, if an enzyme's activity is limited by a specific residue's chemical property, replacing it with D-beta-homoserine could introduce a desired functional group or alter the local steric environment. This could lead to an enzyme that recognizes a new substrate or catalyzes a reaction with improved efficiency. The search results indicate that homoserine kinase, for example, has been studied for its substrate specificity and binding interactions, suggesting that modifications around its active site, potentially with analogs like D-beta-homoserine, could alter its recognition of substrates acs.org. Similarly, D-amino acid oxidase (DAAO) engineering efforts focus on modulating substrate specificity, indicating that strategic placement of amino acids, potentially including D-beta-homoserine, could fine-tune enzyme interactions frontiersin.orgplos.org.

Data Tables of Performance Metrics

Hypothetical Data Table Illustrating the Impact of UAA Incorporation

Enzyme VariantAmino Acid IncorporatedPosition (Example)Substratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹M⁻¹)Relative Activity (%)
Wild-typeAlanineN/ASubstrate A10.550210,000100
Mutant 1D-beta-homoserineSerine-195Substrate A15.265234,000111
Mutant 1D-beta-homoserineSerine-195Substrate B2.120010,5005
Wild-typeAlanineN/ASubstrate B0.55001,000100

The incorporation of UAAs can lead to significant changes in substrate specificity, as shown by the hypothetical example where Mutant 1 (incorporating D-beta-homoserine) exhibits increased activity towards Substrate B compared to the wild-type enzyme.

Translational Significance and Future Prospects

The ability to engineer enzymes with novel properties using amino acids like D-beta-homoserine has considerable translational significance. Such engineered biocatalysts could find applications in various industries, including pharmaceuticals, fine chemicals, and sustainable manufacturing, by enabling more efficient, selective, and environmentally friendly chemical synthesis researchgate.netportlandpress.comacademie-sciences.fr. For example, enzymes engineered for specific substrate recognition could be used in asymmetric synthesis to produce chiral intermediates for drug manufacturing.

Future research will likely focus on expanding the library of available ncAA incorporation systems, improving the efficiency and fidelity of D-beta-homoserine incorporation, and systematically exploring its effects on enzyme structure and function. Understanding the precise role of D-beta-homoserine in different protein contexts through detailed structural and kinetic analyses will be crucial for rationally designing highly effective biocatalysts. As genetic code expansion technologies mature, D-beta-homoserine and other unnatural amino acids will undoubtedly play an increasingly important role in the development of next-generation biocatalysts.

Compound List:

D-beta-homoserine

Translational Research and Applications in Chemical Biology

Biotechnology Applications Beyond Therapeutics

Development of Novel Biocatalysts and Enzymes

The field of chemical biology continuously seeks to expand the repertoire of biocatalysts by engineering enzymes with novel or enhanced functionalities. Non-proteinogenic amino acids (ncAAs) have emerged as powerful tools in this endeavor, offering unique chemical properties that can be leveraged to modify enzyme structure, stability, and catalytic activity nih.govresearchgate.netnih.govportlandpress.comacs.org. Among these, D-beta-homoserine, a non-canonical amino acid, holds potential for developing novel biocatalysts due to its distinct structural features.

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered D-β-Homoserine Metabolic Pathways and Enzymes

The metabolic pathways for L-homoserine are well-established, originating from aspartate and catalyzed by enzymes such as aspartate kinase and homoserine dehydrogenase. wikipedia.orgnih.gov This pathway is a central junction for the synthesis of threonine, methionine, and isoleucine. wikipedia.orgebi.ac.uk However, the biosynthetic and metabolic routes for D-β-homoserine in any organism are currently unknown. Future research must prioritize the discovery of these pathways.

A primary research objective is to identify enzymes capable of producing D-β-homoserine. This could involve enzymes that directly synthesize it from precursors or racemases that convert L-homoserine to its D-enantiomer. Genome mining and bioinformatics approaches can be employed to search for genes encoding putative racemases or stereospecific synthases in organisms where D-amino acids are known to exist. Subsequently, in vitro enzymatic assays with purified candidate enzymes will be essential to confirm their substrate specificity and catalytic activity.

Furthermore, identifying the catabolic pathways for D-β-homoserine is crucial. While some microbes, like Arthrobacter nicotinovorans, can selectively degrade L-homoserine, leaving the D-enantiomer, the specific enzymes and metabolic fate of D-β-homoserine are yet to be determined. researchgate.net Unraveling these pathways could reveal novel enzymatic functions and metabolic capabilities in the microbial world.

Comprehensive Analysis of D-β-Homoserine Signaling Networks in Diverse Organisms

A derivative of L-homoserine, N-acyl-homoserine lactone (AHL), is a cornerstone of bacterial communication, regulating gene expression in response to population density in a process known as quorum sensing. nih.govnih.govmdpi.com These signaling molecules are critical for processes like biofilm formation and virulence. nih.gov Plants have also been shown to recognize and respond to these bacterial AHLs, indicating a complex inter-kingdom communication network. nih.govmdpi.com

A significant unexplored avenue is whether D-β-homoserine or its derivatives participate in cellular signaling. Research should investigate if D-β-homoserine can act as a signaling molecule itself, or perhaps as a competitive inhibitor or modulator of known AHL-based quorum-sensing systems. Such studies would involve synthesizing D-β-homoserine-based analogs and testing their effects on bacterial reporter strains. This exploration should extend beyond bacteria to fungi, plants, and even animal cells to conduct a comprehensive analysis of its potential role in signaling networks across different domains of life.

Advanced Structural Biology of D-β-Homoserine Binding Proteins and Receptors

The structural biology of proteins that interact with L-homoserine and its derivatives is an active area of research. For example, the crystal structures of homoserine dehydrogenase have been solved, revealing key details about its catalytic mechanism and regulation. ebi.ac.uknih.gov Similarly, the structures of AHL receptor proteins have provided insight into signal specificity and activation mechanisms.

A critical future direction is the identification and structural characterization of proteins that specifically bind D-β-homoserine. The initial step will be to discover these binding partners or receptors using techniques like affinity chromatography-mass spectrometry. Once identified, advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy can be employed to determine their three-dimensional structures in complex with D-β-homoserine. These structural studies will be fundamental to understanding the molecular basis of D-β-homoserine recognition and its downstream biological effects.

Table 1: Key Research Areas for D-β-Homoserine Structural Biology

Research Area Key Objectives Potential Techniques
Protein Identification Isolate and identify proteins that specifically bind to D-β-homoserine. Affinity Chromatography, Mass Spectrometry, Yeast Two-Hybrid
Structural Determination Solve the 3D structure of D-β-homoserine binding proteins/receptors. X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), NMR Spectroscopy
Binding Analysis Characterize the binding affinity and kinetics of the interaction. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)

| Functional Analysis | Elucidate how binding leads to a biological response. | Site-Directed Mutagenesis, In vitro and In vivo functional assays |

Development of D-β-Homoserine-Based Biomarkers and Diagnostic Tools

D-amino acids are emerging as potential biomarkers for a range of human diseases, particularly neurodegenerative disorders. nih.govresearchgate.net For instance, altered levels of D-serine have been linked to conditions like Alzheimer's disease and schizophrenia. frontiersin.org This precedent suggests a compelling avenue of research into the potential of D-β-homoserine as a novel biomarker.

Future research should focus on developing highly sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of D-β-homoserine in biological fluids like blood, cerebrospinal fluid, and urine. Following the establishment of these methods, large-scale metabolomic studies in patient cohorts with various diseases (e.g., neurological disorders, metabolic diseases, and cancer) can be conducted. Correlating the levels of D-β-homoserine with disease presence, progression, or response to treatment could lead to the development of new diagnostic or prognostic tools.

Therapeutic Potential of Targeting D-β-Homoserine Metabolism in Human Diseases

Targeting amino acid metabolism has become a promising strategy in modern therapeutics. For instance, enzymes in the L-homoserine biosynthetic pathway, such as homoserine dehydrogenase, are being explored as targets for the development of new antifungal agents. nih.gov The rationale is that since this pathway is absent in humans, its inhibitors would be selective for the pathogen. ebi.ac.uk

The therapeutic potential of targeting D-β-homoserine metabolism is an entirely unexplored field, primarily because the relevant metabolic pathways in humans or pathogens have not yet been discovered. A crucial future direction is to first investigate whether D-β-homoserine metabolism exists in pathogenic organisms or is dysregulated in human diseases. If such pathways are identified and proven to be critical for the pathogen's survival or the progression of a disease, they would represent novel targets for therapeutic intervention. The subsequent development of specific inhibitors targeting these unique enzymes could pave the way for a new class of drugs.

Sustainable Production Methods for D-β-Homoserine through Synthetic Biology

Significant progress has been made in the microbial production of L-homoserine using metabolically engineered strains of Escherichia coli. acs.orgnih.gov Strategies have included the overexpression of key biosynthetic enzymes, elimination of feedback inhibition, and blocking of competing metabolic pathways, leading to high production titers. nih.govnih.govnih.gov

Future research can leverage these synthetic biology and metabolic engineering principles for the sustainable production of D-β-homoserine. One promising approach is the introduction of a robust amino acid racemase into a high-producing L-homoserine chassis to convert the L-enantiomer to a racemic mixture, from which D-β-homoserine can be purified. A more advanced strategy would be to engineer the stereoselectivity of the final enzyme in the biosynthetic pathway, homoserine dehydrogenase, to directly produce the D-enantiomer. This would require protein engineering efforts guided by computational modeling and directed evolution. Developing an efficient, fermentation-based production process for D-β-homoserine would make this rare compound more accessible for research and potential commercial applications.

Table 2: Engineered E. coli Strains for L-Homoserine Production

Strain Key Genetic Modifications L-Homoserine Titer (g/L) Reference
HS6 CRISPRi-mediated gene repression in key metabolic modules 8.54 nih.gov
- Redox balance route engineering, enhanced efflux 84.1 nih.gov

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing D-β-homoserine with high enantiomeric purity, and how can side reactions be minimized?

  • Methodology : Use chiral pool synthesis or enzymatic resolution to ensure enantiomeric purity. For example, enzymatic catalysis with L-threonine aldolase can selectively produce D-β-homoserine while minimizing racemization . Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess (EE) ≥98% . Control pH (6.5–7.5) and temperature (25–30°C) to suppress hydrolysis byproducts.

Q. How can researchers confirm the structural identity of D-β-homoserine using spectroscopic and chromatographic techniques?

  • Methodology : Combine 1^1H/13^{13}C NMR (e.g., δ 3.45 ppm for β-hydroxyl group in D2_2O) and FTIR (O-H stretch at 3300–3500 cm1^{-1}) to verify functional groups . Validate purity via reversed-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeOH gradient) and compare retention times against certified standards. Mass spectrometry (ESI-MS, m/z 132.1 [M+H]+^+) confirms molecular weight .

Q. What are the best practices for assessing D-β-homoserine stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to quantify degradation products (e.g., homoserine lactone). Store lyophilized samples at -20°C in argon-flushed vials to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How do metabolic pathways involving D-β-homoserine differ between prokaryotic and eukaryotic systems, and what experimental models are optimal for tracing its flux?

  • Methodology : Employ 13^{13}C/15^{15}N isotopic labeling in E. coli knockout strains (e.g., ΔthrB) or mammalian cell cultures (HEK293) to track incorporation into threonine biosynthesis pathways . Use metabolomics (GC-MS or LC-QTOF) to quantify intermediates. Compare kinetic parameters (e.g., KmK_m for homoserine kinase) across species via enzyme assays .

Q. What strategies resolve contradictions in reported kinetic data for D-β-homoserine dehydrogenase activity across studies?

  • Methodology : Systematically evaluate assay conditions (pH, cofactors like NAD+^+/NADH, substrate concentrations) using recombinant enzymes. Apply Michaelis-Menten kinetics with triplicate measurements to calculate VmaxV_{max} and KmK_m. Use meta-analysis (PRISMA guidelines) to identify confounding variables (e.g., temperature fluctuations, enzyme source) .

Q. How can researchers design experiments to elucidate the role of D-β-homoserine in bacterial quorum sensing without cross-interference from L-isomers?

  • Methodology : Use CRISPR-edited Pseudomonas aeruginosa strains lacking L-homoserine lactone synthase (ΔlasI). Supplement with purified D-β-homoserine (≥99% EE) and quantify biofilm formation via crystal violet assays. Confirm specificity via RNA-seq analysis of quorum-sensing genes (e.g., lasR, rhlR) .

Q. What advanced chromatographic techniques improve detection limits for D-β-homoserine in complex biological matrices?

  • Methodology : Optimize hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS (HILIC-MS/MS). Use a zwitterionic column (e.g., ZIC-cHILIC) and mobile phase (acetonitrile/ammonium acetate, pH 4.5) to enhance retention. Validate with spike-recovery experiments in plasma (LOQ: 10 nM) .

Methodological Guidance

Q. How should researchers formulate hypotheses about D-β-homoserine’s regulatory roles in amino acid biosynthesis?

  • Approach : Start with a systematic review of in silico metabolic models (e.g., KEGG PATHWAY map00260) to identify gaps. Design knockout/overexpression studies in Saccharomyces cerevisiae and measure growth rates under threonine-limited conditions. Use RNAi or CRISPRi to silence homologs and assess compensatory pathways .

Q. What statistical methods are appropriate for analyzing dose-response relationships in D-β-homoserine toxicity studies?

  • Approach : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell viability at 0–100 μM concentrations). Validate assumptions via Shapiro-Wilk normality tests and Levene’s homogeneity of variance .

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-4-hydroxybutanoic acid
Reactant of Route 2
(S)-3-Amino-4-hydroxybutanoic acid

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